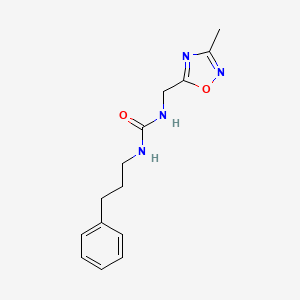

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea

Description

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative featuring a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene group to the urea backbone and a 3-phenylpropyl substituent. Urea derivatives are pharmacologically significant due to their hydrogen-bonding capabilities and structural versatility, which enable interactions with biological targets such as enzymes or receptors. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability, bioavailability, and diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Propriétés

IUPAC Name |

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-11-17-13(20-18-11)10-16-14(19)15-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXNVNPJNATQEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Oxadiazole vs. Thiadiazole Moieties

- The 1,2,4-oxadiazole ring in the target compound offers superior metabolic stability compared to thiadiazole derivatives (e.g., ), as oxygen’s electronegativity reduces susceptibility to enzymatic degradation. However, thiadiazole-containing analogs may exhibit stronger π-π stacking interactions due to sulfur’s polarizability .

Substituent Effects

- Thioether-linked benzamide derivatives () show broader therapeutic scope (e.g., antiplatelet activity) due to flexible sulfur bridges, whereas rigid urea backbones may favor selective target binding .

Research Findings and Implications

- Therapeutic Potential: Oxadiazole-urea hybrids are under exploration for kinase inhibition and antiviral activity. For example, thioether-linked analogs () demonstrate efficacy in preclinical thrombosis models, suggesting the target compound could be repurposed for cardiovascular applications .

- Structure-Activity Relationships (SAR) :

- Substitution at the urea nitrogen (e.g., phenylpropyl vs. methoxyphenyl) significantly modulates bioavailability and target affinity.

- Oxadiazole methylation (3-methyl vs. 5-methyl) influences steric hindrance and electronic effects, as seen in analogs from and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.